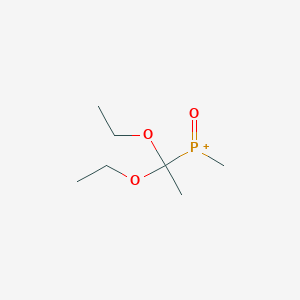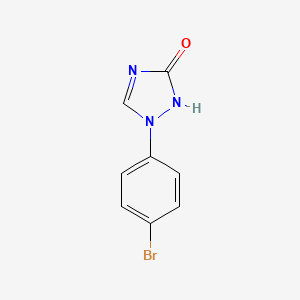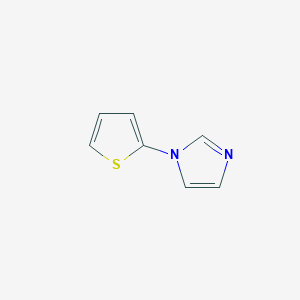![molecular formula C11H7BrN4 B8644301 3-(3-bromophenyl)triazolo[4,5-b]pyridine](/img/structure/B8644301.png)
3-(3-bromophenyl)triazolo[4,5-b]pyridine
Descripción general
Descripción
3-(3-bromophenyl)triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles fused to aromatic rings. These compounds are known for their diverse applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromophenyl group attached to the triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)triazolo[4,5-b]pyridine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with a dicarbonyl compound . One common method involves the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, followed by the treatment of the resulting intermediate with a brominated aromatic compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-bromophenyl)triazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (chlorine, bromine), mercuric acetate, and nitrites . Reaction conditions often involve the use of solvents such as DMF, acetic acid, and ethanol, as well as catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted triazolopyridines, nitrotriazolopyridines, and various cyclized heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)triazolo[4,5-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Materials Science: The compound is used in the design of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for imaging and diagnostics.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-(3-bromophenyl)triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
[1,2,3]Triazolo[4,5-c]pyridine: Similar structure but different fusion pattern of the triazole and pyridine rings.
[1,2,3]Triazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
[1,2,3]Triazolo[4,5-d]pyridazine: Contains a pyridazine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific fusion pattern and the presence of the bromophenyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H7BrN4 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7BrN4/c12-8-3-1-4-9(7-8)16-11-10(14-15-16)5-2-6-13-11/h1-7H |
Clave InChI |
DTGSBUQMSAYKFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)N2C3=C(C=CC=N3)N=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
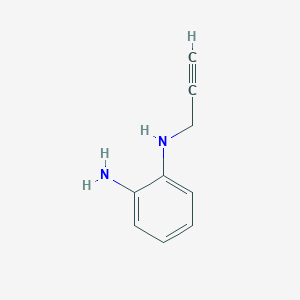


![3-Methoxy-2-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B8644234.png)
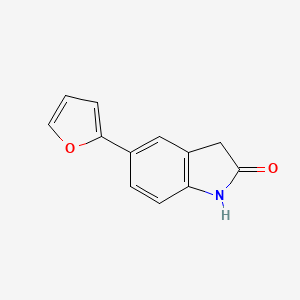


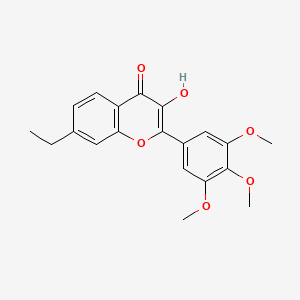

![6-Bromo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B8644291.png)
